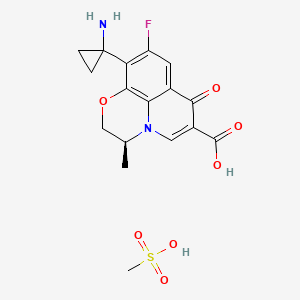

Pazufloxacin Mesilate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167645 | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163680-77-1 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pazufloxacin Mesilate: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the antibacterial activity of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic, with a specific focus on its efficacy against clinically relevant Gram-positive bacteria. Drawing from established research, this document will delve into the mechanistic underpinnings of its action, present key susceptibility data, and outline the standardized methodologies for its evaluation.

Introduction: The Clinical Significance of this compound

This compound is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1] Administered intravenously, it is particularly valuable in hospital settings for treating severe and complicated infections.[1] While demonstrating potent activity against a wide range of Gram-negative bacteria, its efficacy against Gram-positive pathogens, including resistant strains, makes it a critical tool in the clinician's armamentarium.[1][2] This guide will specifically explore the latter, providing drug development professionals and researchers with a detailed understanding of its performance against key Gram-positive species.

Mechanism of Action: Dual Targeting of Essential Bacterial Enzymes

The bactericidal activity of this compound stems from its ability to inhibit two essential bacterial enzymes involved in DNA synthesis: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] By targeting both enzymes, this compound disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.[3][4] Inhibition of DNA gyrase by this compound prevents this supercoiling, thereby halting DNA replication.[3]

-

Topoisomerase IV: This enzyme plays a vital role in the segregation of replicated chromosomal DNA into daughter cells.[1][3] By inhibiting topoisomerase IV, this compound prevents the separation of interlinked daughter DNA molecules, leading to a failure in cell division.[3]

Notably, in Staphylococcus aureus, Pazufloxacin has been shown to inhibit both DNA gyrase and topoisomerase IV at nearly the same level, contributing to its potent activity against this pathogen.[5][6] Furthermore, it exhibits high selectivity for bacterial topoisomerases with poor inhibitory activity against human topoisomerase II, which contributes to its favorable safety profile.[5][6]

Caption: Mechanism of action of this compound against Gram-positive bacteria.

In Vitro Antibacterial Spectrum Against Gram-Positive Bacteria

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of Pazufloxacin against a range of clinically significant Gram-positive bacteria.

| Gram-Positive Bacterium | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 | 1 | [2][6] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | - | 16 | [2][6] |

| Staphylococcus epidermidis | - | 4 | [2][6] |

| Streptococcus pneumoniae | - | 3.13 | [7] |

| Streptococcus agalactiae | 3.13 | 3.13 | [8] |

| Enterococcus faecalis | - | 16 | [2] |

Key Insights from Susceptibility Data:

-

Staphylococcus aureus: Pazufloxacin demonstrates good activity against methicillin-susceptible S. aureus (MSSA).[2][6] Notably, its activity against methicillin-resistant S. aureus (MRSA) is considered potent among the agents tested in some studies.[2][6]

-

Streptococcus species: The activity against Streptococcus pneumoniae and Streptococcus agalactiae is moderate.[7][8]

-

Enterococcus faecalis: Pazufloxacin shows limited activity against Enterococcus faecalis, with a higher MIC90 value.[2]

It's important to note that the antibacterial activity of Pazufloxacin against Gram-negative bacteria is generally superior to its activity against Gram-positive bacteria.[2]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely accepted protocol.

Principle: A standardized suspension of the test bacterium is inoculated into a series of microplate wells containing serial dilutions of this compound. Following incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.

Step-by-Step Methodology:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a reference standard of this compound powder.

-

Dissolve in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Gram-positive test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microplate:

-

Dispense a specified volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microplate.

-

Add the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Ensure a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Cover the microplate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the microplate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[9]

-

The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the U.S. Food and Drug Administration (FDA).[9][10]

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Concluding Remarks

This compound is a valuable therapeutic agent with a broad antibacterial spectrum that includes important Gram-positive pathogens. Its dual-targeting mechanism of action provides a robust bactericidal effect. While its activity against Gram-positive bacteria is well-documented, ongoing surveillance of susceptibility patterns is crucial to guide its effective clinical use and mitigate the emergence of resistance. This guide provides a foundational understanding for researchers and drug development professionals engaged in the study and application of this important fluoroquinolone.

References

-

In vitro and in vivo antibacterial activities of this compound, a new injectable quinolone. (n.d.). PubMed. Retrieved December 12, 2025, from [Link]

-

What is this compound used for? (2024, June 14). Patsnap Synapse. Retrieved December 12, 2025, from [Link]

-

What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved December 12, 2025, from [Link]

-

In vitro antibacterial activity of pazufloxacin against clinical isolates. (2009, August 7). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Pazufloxacin | Request PDF. (2002, August 9). ResearchGate. Retrieved December 12, 2025, from [Link]

-

In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients. (1999). PubMed. Retrieved December 12, 2025, from [Link]

-

Multiple center clinical studies of pazufloxacin mesylate injection in the treatment of patients with acute bacterial infections. (2008, August 7). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Antibacterial activity of a new injectable quinolone this compound in vitro and in vivo. (2002, August 7). ResearchGate. Retrieved December 12, 2025, from [Link]

-

In vitro activity of fluoroquinolones against gram-positive bacteria. (1995). PubMed. Retrieved December 12, 2025, from [Link]

-

What is the mechanism of Pefloxacin Mesilate? (2024, July 17). Patsnap Synapse. Retrieved December 12, 2025, from [Link]

-

Streptococcus pneumoniae. (2025, March 16). Johns Hopkins ABX Guide. Retrieved December 12, 2025, from [Link]

-

[In vitro combination effect of pazufloxacin with various antibiotics against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus]. (2002). PubMed. Retrieved December 12, 2025, from [Link]

-

Clinical evaluation of this compound for chronic respiratory tract infections: Phase III comparative study of this compound versus ceftazidime. (2002, August 30). ResearchGate. Retrieved December 12, 2025, from [Link]

-

This compound Ear Drops Clinical Trial Protocol. (2015, October 30). ClinicalTrials.gov. Retrieved December 12, 2025, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved December 12, 2025, from [Link] antimicrobial-susceptibility-testing-manual-final.pdf

-

Clinical evaluation of this compound for bacterial pneumonia: Phase III comparative study of this compound versus ceftazidime. (2002, August 30). ResearchGate. Retrieved December 12, 2025, from [Link]

-

New-Generation Antibiotics for Treatment of Gram-Positive Infections: A Review with Focus on Endocarditis and Osteomyelitis. (2021, April 17). Semantic Scholar. Retrieved December 12, 2025, from [Link]

-

Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus. (2004). PubMed. Retrieved December 12, 2025, from [Link]

-

MIC (μg/mL) of selected antibiotics against Staphylococcus aureus in a.... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Pharmacodynamics of Fluoroquinolones against Streptococcus pneumoniae in Patients with Community-Acquired Respiratory Tract Infections. (n.d.). PubMed Central. Retrieved December 12, 2025, from [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S. Food and Drug Administration. Retrieved December 12, 2025, from [Link]

-

A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections. (2023, November 27). PMC - NIH. Retrieved December 12, 2025, from [Link]

-

Identification and antimicrobial susceptibility testing of Gram-positive and Gram-negative bacteria from positive blood cultures using the Accelerate Pheno™ system. (2019, October 22). PMC - NIH. Retrieved December 12, 2025, from [Link]

-

The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Antimicrobial Susceptibility Summary 2022. (n.d.). Retrieved December 12, 2025, from [Link]

-

Antibiograms and Antimicrobial Susceptibility Testing Information. (2025, November 25). Retrieved December 12, 2025, from [Link]

-

Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae. (2016, November 17). Retrieved December 12, 2025, from [Link]

-

Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines. (2025, February 6). Medscape. Retrieved December 12, 2025, from [Link]

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]

- 5. [In vitro and in vivo antibacterial activities of this compound, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apec.org [apec.org]

- 10. fda.gov [fda.gov]

In-depth Technical Guide: The Antibacterial Spectrum of Pazufloxacin Mesilate Against Gram-Negative Bacteria

This guide provides a comprehensive technical overview of the antibacterial activity of Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic, against a broad range of clinically significant Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its efficacy, mechanism of action, and practical application in microbiological research.

Introduction to this compound

This compound is an injectable, synthetic fluoroquinolone antibiotic renowned for its potent and broad-spectrum antibacterial properties.[1][2] It is particularly effective against Gram-negative bacteria and is used to treat a variety of bacterial infections, including those that are severe and complicated.[1][2] Like other fluoroquinolones, this compound's primary mode of action is the inhibition of bacterial DNA synthesis.[1][2][3]

Mechanism of Action: A Dual-Targeting Approach

The bactericidal activity of this compound against Gram-negative bacteria stems from its ability to inhibit two essential enzymes involved in DNA replication, transcription, and repair: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]

-

DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is crucial for the supercoiling of bacterial DNA, a necessary step for replication and transcription.[1] this compound binds to DNA gyrase, preventing this supercoiling process and thereby halting DNA replication, which ultimately leads to bacterial cell death.[1] The IC50 values for DNA gyrase inhibition have been reported as 0.88 μg/mL for E. coli and 1.9 μg/mL for P. aeruginosa.[4][5]

-

Topoisomerase IV Inhibition: Topoisomerase IV is responsible for separating interlinked daughter DNA molecules following replication.[1] By inhibiting this enzyme, this compound disrupts cell division, contributing to its bactericidal effect.[1]

This dual-targeting mechanism enhances the antibacterial potency of this compound and may help to prevent the development of resistance.[2]

Caption: Mechanism of action of this compound.

In-Vitro Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against various clinically isolated Gram-negative bacteria.[6] The minimum inhibitory concentration (MIC) is a key measure of in-vitro antibacterial activity, representing the lowest concentration of an antibiotic that inhibits the visible growth of a given bacterial strain.[7][8] The MIC90, the concentration at which 90% of isolates are inhibited, for Pazufloxacin against Gram-negative bacteria generally ranges from 0.025 to 100 μg/mL.[4][5][9]

| Gram-Negative Pathogen | MIC90 (µg/mL) |

| Escherichia coli | 0.06 - 4 |

| Enterobacter cloacae | 0.06 - 4 |

| Proteus spp. | 0.06 - 4 |

| Pseudomonas aeruginosa | 0.06 - 4 |

| Acinetobacter spp. | 0.06 - 4 |

| Klebsiella pneumoniae | 0.5 |

| Haemophilus influenzae | 0.5 |

| Moraxella catarrhalis | 1 |

Note: The antibacterial activity of Pazufloxacin against Gram-negative bacteria is generally superior to its activity against Gram-positive bacteria.[6][10] The MIC values can vary depending on the specific clinical isolates and testing methodologies.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against aerobic Gram-negative bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Materials

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator set to 35°C ± 2°C

Step-by-Step Methodology

-

Prepare Pazufloxacin Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB within the 96-well plates to achieve a range of desired concentrations.

-

Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination via broth microdilution.

Mechanisms of Resistance in Gram-Negative Bacteria

The emergence of resistance to fluoroquinolones, including Pazufloxacin, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria include:

-

Target Enzyme Mutations: Mutations in the genes encoding DNA gyrase and topoisomerase IV are the most common cause of high-level resistance.[14] These mutations alter the drug-binding sites on the enzymes, reducing the efficacy of Pazufloxacin.[14]

-

Efflux Pumps: Gram-negative bacteria can possess efflux pumps, which are transporter proteins that actively remove antibiotics from the cell.[14] Overexpression of these pumps can lead to reduced intracellular concentrations of Pazufloxacin.[14] The Resistance-Nodulation-Division (RND) family of efflux pumps is frequently associated with fluoroquinolone resistance.[14]

-

Reduced Permeability: Alterations in the outer membrane porins of Gram-negative bacteria can limit the influx of fluoroquinolones into the cell.[15]

-

Plasmid-Mediated Resistance: Resistance genes can be transferred between bacteria on plasmids. These genes may produce proteins that protect DNA gyrase from the action of quinolones.[16]

Conclusion

This compound is a potent fluoroquinolone with a broad spectrum of activity against clinically relevant Gram-negative bacteria. Its dual-targeting mechanism of action provides a strong basis for its bactericidal effects. Standardized in-vitro testing, such as the broth microdilution method for MIC determination, is essential for guiding its clinical use. However, the increasing prevalence of resistance, driven by mechanisms such as target-site mutations and efflux pumps, underscores the importance of ongoing surveillance and the development of strategies to combat antimicrobial resistance.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- ResearchGate. (2025, August 7). In vitro antibacterial activity of pazufloxacin against clinical isolates.

- ResearchGate. (2025, August 7). Antibacterial activity of a new injectable quinolone this compound in vitro and in vivo.

- MedChemExpress. (n.d.). Pazufloxacin mesylate (T-3762) | Antimicrobial Agent.

- PubMed. (n.d.). [In vitro and in vivo antibacterial activities of this compound, a new injectable quinolone].

- Patsnap Synapse. (2024, June 14). What is this compound used for?

- MedPath. (2025, May 12). Pazufloxacin.

- PubMed. (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.

- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.

- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- Scribd. (n.d.). Pazufloxacin: Antibacterial Efficacy and Use.

- MedChemExpress. (n.d.). Pazufloxacin (T3761) | Antimicrobial Agent.

- PubMed. (1999, May-June). In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients.

- Regulations.gov. (n.d.). M07-A8.

- ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- National Institutes of Health. (n.d.). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation.

- Wikipedia. (n.d.). Quinolone antibiotic.

- MDPI. (n.d.). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study.

- MDPI. (n.d.). Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria.

- National Institutes of Health. (n.d.). Reduced Clinical Efficacy of Pazufloxacin against Gonorrhea Due to High Prevalence of Quinolone-Resistant Isolates with the GyrA Mutation.

- ResearchGate. (n.d.). Target values of pazufloxacin f AUC 24 /MIC and f C max /MIC for a....

- McGill Science Undergraduate Research Journal. (2024, April 5). Antimicrobial Resistance Mechanisms of Gram-Positive and Gram-Negative Bacteria.

- Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

- Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

- UCSF. (2025, June 6). Gram-negative Bloodstream Infection.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. idexx.nl [idexx.nl]

- 8. idexx.com [idexx.com]

- 9. [In vitro and in vivo antibacterial activities of this compound, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

In vitro and in vivo activity of Pazufloxacin Mesilate

An In-Depth Technical Guide to the In Vitro and In Vivo Activity of Pazufloxacin Mesilate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, an injectable fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing its antibacterial activity, from fundamental molecular interactions to its efficacy in preclinical models. We will explore the causality behind experimental designs and present self-validating protocols for key assays, ensuring a robust understanding of this potent antimicrobial agent.

Introduction: The Profile of a Potent Fluoroquinolone

This compound is a synthetic fluoroquinolone antibiotic recognized for its broad-spectrum efficacy, particularly against Gram-negative bacteria and select Gram-positive pathogens.[1][2] Developed for intravenous administration, it is a critical therapeutic option in clinical settings for severe and complicated infections where immediate and potent intervention is necessary.[1] The mesylate salt formulation enhances its solubility and stability, facilitating rapid absorption and onset of action.[3] This guide will dissect its activity on two fronts: in vitro, characterizing its direct antibacterial properties, and in vivo, evaluating its therapeutic performance within a biological system.

Mechanism of Action: Dual Inhibition of Bacterial DNA Synthesis

The bactericidal activity of Pazufloxacin is rooted in its ability to disrupt essential bacterial DNA processes by inhibiting two critical enzymes: DNA gyrase and topoisomerase IV.[1][3][4] This dual-targeting mechanism enhances its potency and may help mitigate the development of resistance.[1]

-

Inhibition of DNA Gyrase: This enzyme is vital for managing the supercoiling of bacterial DNA, a process necessary for replication and transcription.[1][3] Pazufloxacin binds to the enzyme-DNA complex, preventing the resealing of the DNA strand. This action inhibits the supercoiling process, thereby halting DNA replication.[3][5]

-

Inhibition of Topoisomerase IV: This enzyme is crucial for separating interlinked daughter DNA molecules following replication, a key step in bacterial cell division.[1][3] By inhibiting topoisomerase IV, Pazufloxacin prevents the segregation of replicated chromosomes, leading to a failure of cell division and subsequent cell death.[3]

A key advantage of Pazufloxacin is its high selectivity for bacterial topoisomerases over their mammalian counterparts (e.g., human topoisomerase II), which minimizes the potential for host cell toxicity and contributes to a favorable safety profile.[3][6][7]

In Vitro Activity: Quantifying Antibacterial Potency

The in vitro efficacy of an antibiotic is a measure of its intrinsic ability to inhibit or kill bacteria. For Pazufloxacin, this is characterized by its broad spectrum of activity and potent bactericidal kinetics.

Spectrum of Activity & Minimum Inhibitory Concentration (MIC)

Pazufloxacin demonstrates a broad spectrum of activity against a wide range of clinically relevant pathogens.[2][6] Its potency is typically superior against Gram-negative bacteria compared to Gram-positive bacteria.[8][9] Notably, it retains activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-resistant Pseudomonas aeruginosa.[6][8]

The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying this activity. The following table summarizes the MIC90 (the concentration required to inhibit 90% of isolates) for Pazufloxacin against various pathogens, as compiled from multiple studies.

| Pathogen | Gram Stain | Type | MIC | Reference |

| Staphylococcus aureus (MSSA) | Positive | Cocci | 1.0 | [8] |

| Staphylococcus aureus (MRSA) | Positive | Cocci | 16.0 | [8][9] |

| Staphylococcus epidermidis | Positive | Cocci | 1.0 - 4.0 | [8] |

| Streptococcus spp. | Positive | Cocci | 4.0 | [9] |

| Enterococcus faecalis | Positive | Cocci | 16.0 | [8] |

| Escherichia coli | Negative | Rod | 0.06 - 0.10 | [9][10] |

| Klebsiella pneumoniae | Negative | Rod | 0.5 | [8] |

| Enterobacter cloacae | Negative | Rod | 0.06 | [9] |

| Pseudomonas aeruginosa | Negative | Rod | 4.0 - 12.5 | [9][10] |

| Acinetobacter spp. | Negative | Rod | 4.0 | [9] |

| Bacteroides fragilis | Negative | Anaerobe | 12.5 | [10] |

Causality Insight: The lower MIC values against Gram-negative bacteria like E. coli and P. aeruginosa underscore its primary clinical utility for infections caused by these pathogens.[9] The higher MIC against MRSA, while still potent compared to some other agents, indicates that higher therapeutic concentrations are necessary to achieve clinical efficacy.[8][9]

Experimental Protocol: MIC Determination via Broth Microdilution

This protocol describes a self-validating system for determining the MIC of Pazufloxacin, adhering to standard clinical laboratory practices.

Objective: To determine the lowest concentration of Pazufloxacin that visibly inhibits the growth of a target bacterial isolate.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Methodology:

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution of Pazufloxacin in a suitable solvent (e.g., sterile water) and filter-sterilize.

-

Serial Dilution:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the highest concentration of Pazufloxacin (e.g., 256 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the positive control (no drug), and well 12 serves as the negative control (no bacteria).

-

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Pazufloxacin in which there is no visible turbidity (bacterial growth). This can be confirmed by reading the optical density at 600 nm.

-

Validation:

-

The positive control (well 11) must show clear evidence of bacterial growth.

-

The negative control (well 12) must remain clear.

-

A quality control strain with a known Pazufloxacin MIC range must be run in parallel and fall within the acceptable range.

-

Bactericidal Activity and Post-Antibiotic Effect (PAE)

Pazufloxacin exhibits rapid, concentration-dependent bactericidal activity.[6] Studies show it achieves a potent killing effect in a short period.[8] Furthermore, Pazufloxacin demonstrates a significant post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the MIC.[1] This extended action is clinically advantageous, as it can contribute to therapeutic efficacy even with less frequent dosing intervals.[1]

In Vivo Activity: Efficacy in Preclinical Models

In vivo studies are crucial for understanding how an antibiotic performs within a complex biological system, considering its pharmacokinetic and pharmacodynamic (PK/PD) properties.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The efficacy of fluoroquinolones like Pazufloxacin is not solely dependent on the MIC but on the relationship between drug exposure over time and the pathogen's susceptibility. The key PK/PD indices that correlate with bactericidal activity are:

-

fAUC

24/MIC: The ratio of the free drug area under the concentration-time curve over 24 hours to the MIC. -

fC

max/MIC: The ratio of the maximum free drug concentration to the MIC.

For Pazufloxacin against P. aeruginosa, both fAUC24/MIC and fCmax/MIC have been shown to be the strongest predictors of therapeutic efficacy, confirming its concentration-dependent killing nature.[11][12]

| PK/PD Parameter | Target Value for P. aeruginosa | Efficacy Endpoint | Reference |

| fAUC | 46.1 | Stasis (No change in bacterial load) | [11] |

| 63.8 | 1-log | [11] | |

| 100.8 | 2-log | [11] | |

| fC | 5.5 | Stasis (No change in bacterial load) | [11] |

| 7.1 | 1-log | [11] | |

| 10.8 | 2-log | [11] |

Causality Insight: These PK/PD targets are essential for optimizing dosing regimens. A regimen must achieve an exposure that exceeds these threshold values to ensure not just inhibition but eradication of the pathogen, thereby preventing the emergence of resistance. For instance, achieving an fAUC24/MIC ratio of over 100 is considered necessary for a robust bactericidal effect against P. aeruginosa.[11][13]

Efficacy in Animal Infection Models

Pazufloxacin has demonstrated potent therapeutic effects in various animal models, reflecting its strong in vitro activity.[8]

-

Systemic Infections: It shows a potent protective effect in mice with systemic infections caused by both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and P. aeruginosa.[8][9][14]

-

Localized Infections: Studies have also confirmed its efficacy in localized infection models, such as pulmonary and urinary tract infections in mice, where its therapeutic effect often exceeded expectations based on MIC values alone.[8][9] This highlights the importance of its favorable distribution to various tissues.[3][4]

Experimental Protocol: Murine Thigh Infection Model

This neutropenic murine thigh infection model is a standard for evaluating the PK/PD of antibiotics against specific pathogens.

Objective: To determine the PK/PD index (e.g., fAUC24/MIC) that best correlates with the antibacterial efficacy of Pazufloxacin against a target pathogen.

Materials:

-

ICR or similar strain of mice (female, 4-6 weeks old)

-

Cyclophosphamide for inducing neutropenia

-

Bacterial strain of interest (e.g., P. aeruginosa ATCC 27853)

-

This compound for injection

-

Sterile saline and anesthesia

-

Tissue homogenizer

Methodology:

-

Induce Neutropenia: Administer cyclophosphamide intraperitoneally on day -4 and day -1 prior to infection to render the mice neutropenic (leukocyte count <100/mm³). This ensures that the observed antibacterial effect is due to the drug and not the host immune system.

-

Infection: On day 0, inject a standardized inoculum (e.g., 10^6 - 10^7 CFU) of the pathogen directly into the thigh muscle of the mice.

-

Drug Administration: Two hours post-infection (allowing for bacterial establishment), begin administration of Pazufloxacin. Administer various doses subcutaneously or intravenously to generate a range of exposures. A control group receives a vehicle (saline) only.

-

Pharmacokinetic Analysis: In a satellite group of infected mice, collect blood samples at multiple time points after a single dose to determine the drug concentration profile (C

max, AUC, T1/2) using HPLC.[11][12] -

Pharmacodynamic Analysis: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative culture (CFU counting) on appropriate agar plates.

-

Data Integration and Modeling:

-

Calculate the total bacterial load (log

10CFU/thigh) for each mouse. -

For each dose level, calculate the free-drug PK parameters (fC

max, fAUC24) based on the measured total drug concentrations and protein binding percentage. -

Correlate the change in bacterial load from the start of therapy to the 24-hour endpoint with the calculated PK/PD indices (fAUC

24/MIC, fCmax/MIC, %fT>MIC). -

Use a sigmoid E

maxmodel to determine the PK/PD target values associated with stasis, 1-log kill, and 2-log kill.

-

Conclusion

This compound is a potent, broad-spectrum fluoroquinolone with robust in vitro and in vivo activity. Its efficacy is driven by a dual-inhibitory mechanism against essential bacterial enzymes and is characterized by concentration-dependent bactericidal kinetics. Preclinical in vivo models confirm its therapeutic potential, establishing clear PK/PD targets that correlate with bacterial eradication. The experimental frameworks detailed in this guide provide a validated approach for researchers to further explore the activity of Pazufloxacin and other novel antimicrobial agents, ensuring that subsequent development is grounded in scientific and methodological rigor.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Patsnap Synapse. (2024, June 14). What is this compound used for?

- ResearchGate. (2025, August 7). Antibacterial activity of a new injectable quinolone this compound in vitro and in vivo.

- PubMed. [In vitro and in vivo antibacterial activities of this compound, a new injectable quinolone].

- MedChemExpress. Pazufloxacin mesylate (T-3762) | Antimicrobial Agent.

- Selleck Chemicals. Pazufloxacin mesylate Bacterial chemical.

- ResearchGate. (2025, August 7). In vitro antibacterial activity of pazufloxacin against clinical isolates.

- MDPI. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study.

- MIMS Singapore. Pazufloxacin: Uses, Dosage, Side Effects and More.

- PubMed. In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients.

- PubMed. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection].

- PubMed Central (PMC). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study.

- ResearchGate. Multiple center clinical studies of pazufloxacin mesylate injection in the treatment of patients with acute bacterial infections.

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mims.com [mims.com]

- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [In vitro and in vivo antibacterial activities of this compound, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study [mdpi.com]

- 12. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

The Post-Antibiotic Effect (PAE) of Pazufloxacin Mesilate: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Foreword: Beyond the MIC

In the landscape of antimicrobial chemotherapy, the Minimum Inhibitory Concentration (MIC) has long been the cornerstone of susceptibility testing. However, the true dynamic interplay between an antibiotic and a pathogen extends far beyond this single metric. The phenomenon of the Post-Antibiotic Effect (PAE) represents a crucial aspect of this interaction, describing the persistent suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the MIC.[1][2] For researchers and drug developers, a profound understanding of the PAE is not merely academic; it is fundamental to optimizing dosing regimens, enhancing therapeutic efficacy, and mitigating the development of resistance.[3]

This guide provides a deep, technical exploration of the PAE as it pertains to Pazufloxacin Mesilate, a potent fluoroquinolone antibiotic.[2][4] We will move beyond simple definitions to dissect the causality behind experimental design, provide field-proven protocols for PAE determination, and contextualize the data within the broader framework of pharmacokinetic/pharmacodynamic (PK/PD) modeling.

This compound: A Mechanistic Overview

This compound is a synthetic fluoroquinolone antimicrobial agent with a broad spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, as well as some Gram-positive organisms.[2][5][6] Its bactericidal action is rooted in the targeted inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][6][7]

-

DNA Gyrase: Crucial for introducing negative supercoils into bacterial DNA, a process vital for the initiation of replication and transcription.

-

Topoisomerase IV: Responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and the bacterial DNA, Pazufloxacin induces double-strand breaks, halting DNA synthesis and leading to rapid cell death.[2][7] This potent, targeted mechanism is a key contributor to its significant post-antibiotic effect. The PAE observed with fluoroquinolones is thought to arise from the non-lethal damage inflicted upon the bacterial DNA and the time required for the synthesis of new enzymes to resume normal cellular function.[3][8]

Caption: Mechanism of Pazufloxacin action and its relation to PAE.

Quantifying the Post-Antibiotic Effect: In Vitro Methodologies

The accurate determination of PAE is paramount. The choice of methodology depends on the desired balance between precision, throughput, and labor. Here, we detail the gold-standard viable count method and a common photometric alternative.

The Reference Method: Viable Colony Counting

This method directly measures the number of colony-forming units (CFU) over time, providing the most direct assessment of bacterial regrowth. Its self-validating nature lies in the visual confirmation of viable colonies.

Protocol: Step-by-Step PAE Determination by Viable Counts

-

Preparation of Inoculum:

-

Culture the test organism (e.g., P. aeruginosa ATCC 27853) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).

-

Dilute the overnight culture to achieve a starting inoculum in the logarithmic growth phase, typically around 1 x 10⁶ CFU/mL. The use of log-phase bacteria is critical as it ensures the population is metabolically active and uniformly susceptible to the antibiotic.

-

-

Antibiotic Exposure:

-

Divide the bacterial suspension into two sets of tubes: 'Test' and 'Control'.

-

To the 'Test' tubes, add this compound to achieve the desired concentration (e.g., 2x, 4x, or 8x MIC).

-

Incubate all tubes for a defined period, typically 1 or 2 hours, at 37°C with shaking. This short, high-concentration exposure mimics the peak drug levels achieved in vivo.

-

-

Antibiotic Removal (Critical Step):

-

The core principle of PAE measurement is the complete removal of the drug to observe the subsequent recovery. This is achieved by reducing the drug concentration to well below the MIC (at least 1:1000 dilution).

-

Method A (Dilution): Perform a 1:1000 serial dilution of the 'Test' and 'Control' cultures in pre-warmed, drug-free MHB. This is the simplest method but assumes the diluted drug concentration is negligible.

-

Method B (Centrifugation): For drugs that may adhere to the bacterial surface, a wash step is superior. Centrifuge the cultures (e.g., 5000 x g for 10 minutes), discard the supernatant, and resuspend the bacterial pellet in an equal volume of fresh, pre-warmed MHB. Repeat this wash step twice before the final resuspension and dilution.

-

-

Regrowth Monitoring:

-

Incubate the diluted 'Test' and 'Control' cultures at 37°C.

-

At time zero (immediately after drug removal) and at regular intervals thereafter (e.g., every 1-2 hours for up to 8-10 hours), draw aliquots from each culture.

-

Perform serial dilutions of these aliquots and plate onto agar (e.g., Tryptic Soy Agar) for CFU enumeration.

-

-

PAE Calculation:

-

Plot log₁₀ CFU/mL versus time for both the 'Test' and 'Control' cultures.

-

The PAE is calculated using the standard formula: PAE = T - C

-

T: The time required for the count in the 'Test' culture to increase by 1 log₁₀ above the count observed immediately after drug removal.

-

C: The time required for the count in the untreated 'Control' culture to increase by 1 log₁₀ above its initial count.

-

-

Caption: Workflow for In Vitro PAE determination via viable counting.

The Alternative Method: Photometric Assessment

For higher throughput, bacterial growth can be monitored indirectly by measuring optical density (OD). This method is less laborious but relies on the assumption that OD correlates with bacterial density.[9][10]

Protocol: Key Steps for Photometric PAE Determination

-

Steps 1-3 (Preparation, Exposure, Removal): Follow the same procedure as the viable count method.

-

Regrowth Monitoring: Instead of plating for CFU, transfer the diluted 'Test' and 'Control' cultures to a microplate reader or spectrophotometer.

-

Measurement: Record OD (e.g., at 600 nm) at regular intervals.

-

Calculation: The PAE is determined by comparing the time it takes for the 'Test' culture's OD to reach a specific threshold (e.g., 50% of the maximum OD) compared to the 'Control' culture. This method provides a PAE value that is generally well-correlated with the reference method for fluoroquinolones.[11]

The In Vivo Context: Neutropenic Murine Thigh Model

While in vitro studies are essential for mechanistic understanding, in vivo models are critical for assessing the clinical relevance of the PAE.[1] The neutropenic murine thigh infection model is the industry standard for evaluating antimicrobial efficacy, as it isolates the drug's activity from the host immune response.[5]

Workflow: Murine Thigh Model for In Vivo PAE Assessment

-

Induce Neutropenia:

-

Administer cyclophosphamide to mice. This renders the animals neutropenic, ensuring that the observed antibacterial effect is attributable to the drug alone and not a competent immune system.

-

-

Infection:

-

Two hours prior to antibiotic administration, inoculate the thigh muscle of each mouse with a standardized suspension of the pathogen (e.g., 10⁶ - 10⁷ CFU of P. aeruginosa).

-

-

Pharmacokinetic Profiling:

-

In a satellite group of infected mice, administer a single dose of this compound. Collect blood samples at multiple time points to determine key PK parameters like Cmax, T½, and AUC (Area Under the Curve).

-

-

Pharmacodynamic Assessment:

-

Administer a range of this compound doses to different groups of infected mice.

-

At a set time point (typically 24 hours post-treatment), euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform quantitative bacterial culture (CFU/gram of tissue).

-

-

Data Integration and Analysis:

-

The in vivo PAE is not calculated as a discrete time value but is reflected in the overall antibacterial effect.

-

The change in bacterial load (Δlog₁₀ CFU) over 24 hours is correlated with PK/PD indices, most commonly ƒAUC₂₄/MIC (the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC).[5]

-

For fluoroquinolones, a high ƒAUC₂₄/MIC ratio is predictive of efficacy, and this parameter inherently incorporates the concentration-dependent killing and PAE of the drug.[12][13]

-

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Factors Influencing this compound PAE

The duration and significance of the PAE are not fixed but are influenced by several key variables.[1] Understanding these factors is crucial for interpreting experimental results.

| Factor | Influence on Pazufloxacin PAE | Rationale & Causality |

| Drug Concentration | Concentration-Dependent: Higher drug concentrations (relative to the MIC) generally produce a longer PAE.[9] | A higher concentration leads to more extensive and rapid damage to bacterial DNA and a greater number of inhibited enzyme targets, requiring a longer recovery period. |

| Bacterial Species | Variable: PAE is typically more pronounced and longer against Gram-negative bacilli compared to some Gram-positive cocci for fluoroquinolones.[3] | Differences in cell wall structure, drug penetration, and the specific structure of DNA gyrase/topoisomerase IV enzymes across species can affect the extent of drug-induced damage. |

| Exposure Duration | Directly Proportional: Longer exposure times can extend the PAE, up to a saturation point.[14] | Prolonged exposure allows the drug more time to penetrate cells and inflict damage, increasing the post-exposure recovery burden on the pathogen. |

| Environmental Conditions | Modulatory: Sub-optimal conditions for bacterial growth (e.g., altered pH, lower temperature) can artificially lengthen the observed PAE.[15] | These factors slow the bacterial metabolic and replication rates, which in turn extends the time required for them to recover from the antibiotic-induced damage. It is crucial to maintain standard growth conditions (pH 7.2-7.4, 35-37°C) for accurate PAE assessment. |

Clinical Implications and Future Directions

The robust PAE of this compound is a significant pharmacological attribute with direct clinical relevance.

-

Dosing Optimization: A prolonged PAE allows for less frequent dosing intervals without compromising therapeutic efficacy.[2][3] This is because bacterial regrowth remains suppressed even when drug concentrations transiently dip below the MIC. This can lead to improved patient adherence and potentially reduce the risk of toxicity.[3]

-

Minimizing Resistance: The suppression of growth during the PAE period reduces the time bacteria have to multiply and potentially develop resistance mutations under sub-optimal drug pressure.

-

PK/PD Integration: The PAE is a key reason why the integrated parameter ƒAUC₂₄/MIC, rather than time above MIC (%T>MIC), is the most predictive index of efficacy for fluoroquinolones.[5][12] It captures the total drug exposure and its sustained impact.

For drug development professionals, quantifying the PAE early in the discovery and preclinical phases is essential. It informs the selection of promising candidates and provides a strong rationale for the design of efficient and effective dosing regimens for clinical trials. Future research should continue to explore the PAE of Pazufloxacin against emerging multi-drug resistant pathogens and in more complex infection models, such as biofilms, to fully elucidate its therapeutic potential.

References

-

Zhanel, G. G., Hoban, D. J., & Harding, G. K. (1991). The postantibiotic effect: a review of in vitro and in vivo data. DICP: The Annals of Pharmacotherapy, 25(2), 153-163. [Link]

-

MacKenzie, F. M., & Gould, I. M. (1993). Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli. Antimicrobial Agents and Chemotherapy, 37(12), 2549-2554. [Link]

-

Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. [Link]

-

Li, R. C., & Cars, O. (1991). Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. I. Journal of Antimicrobial Chemotherapy, 28(4), 505-514. [Link]

-

Li, R. C., & Cars, O. (1991). Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. II: A comparison of colony counting versus photometric methods for the determination of bacterial growth. Journal of Antimicrobial Chemotherapy, 28(4), 515-521. [Link]

-

MacKenzie, F. M., & Gould, I. M. (1993). Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli. Semantic Scholar. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

YouTube. (2024). Post antibiotic Effect of drugs and other drug factors to consider. YouTube. [Link]

-

Uematsu, Y., Matsumoto, K., Yokoyama, Y., Enoki, Y., Shigeeda, A., Higashi, Y., & Ikawa, K. (2021). Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Antibiotics, 10(11), 1332. [Link]

-

Craig, W. A. (1993). The postantibiotic effect. Clinical Infectious Diseases, 17(Supplement_2), S479-S485. [Link]

-

Odenholt-Tornqvist, I. (1993). Postexposure factors influencing the duration of postantibiotic effect: significance of temperature, pH, cations, and oxygen tension. Antimicrobial Agents and Chemotherapy, 37(10), 2091-2097. [Link]

-

Patsnap Synapse. (2024). Pazufloxacin Mesylate: Significance and symbolism. Patsnap Synapse. [Link]

-

Isaksson, B., Nilsson, L., Maller, R., & Soren, L. (1988). Pharmacokinetic contributions to postantibiotic effects. Focus on aminoglycosides. Scandinavian Journal of Infectious Diseases. Supplementum, 55, 1-35. [Link]

-

MedPath. (2025). Pazufloxacin. MedPath. [Link]

-

Levison, M. E. (1997). Pharmacodynamics of Fluoroquinolones in Experimental Models of Endocarditis. Clinical Infectious Diseases, 25(1), 9-12. [Link]

-

Schentag, J. J. (1999). Clinical Pharmacology of the Fluoroquinolones: Studies in Human Dynamic/Kinetic Models. Clinical Infectious Diseases, 28(Supplement_1), S1-S11. [Link]

-

Li, R. C., & Cars, O. (1995). Correlation between bactericidal activity and postantibiotic effect for five antibiotics with different mechanisms of action. Journal of Antimicrobial Chemotherapy, 35(5), 785-794. [Link]

Sources

- 1. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pazufloxacin Mesylate: Significance and symbolism [wisdomlib.org]

- 5. Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Correlation between bactericidal activity and postantibiotic effect for five antibiotics with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of in-vitro post-antibiotic effect based on the mean recovery-time. II: A comparison of colony counting versus photometric methods for the determination of bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli | Semantic Scholar [semanticscholar.org]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Postexposure factors influencing the duration of postantibiotic effect: significance of temperature, pH, cations, and oxygen tension - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Compass: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pazufloxacin Mesilate in Animal Models

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Clinical Context

Pazufloxacin, a third-generation fluoroquinolone antibacterial agent, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] This disruption of critical cellular processes ultimately leads to bacterial cell death. The mesilate salt of pazufloxacin enhances its solubility and stability, making it suitable for intravenous administration, particularly in clinical settings where rapid and potent intervention is required for severe infections.[2] A thorough understanding of its behavior in preclinical animal models is paramount for optimizing dosing strategies, predicting clinical efficacy, and ensuring patient safety. This guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of Pazufloxacin Mesilate in various animal models, offering a comprehensive resource for researchers in the field of antimicrobial drug development.

Pharmacokinetics: The Journey of Pazufloxacin Through the Body

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), dictates its concentration-time course at the site of infection. Understanding these parameters across different preclinical species is crucial for interspecies scaling and predicting human pharmacokinetics.

Absorption and Distribution

Following intravenous administration, this compound is rapidly distributed into the tissues.[3] Studies in rats have shown that the drug permeates various tissues, with particularly high concentrations found in the kidney.[3] The volume of distribution at steady state (Vdss) in rats was determined to be 0.945 L/kg. The plasma protein binding of pazufloxacin in mice has been reported to be approximately 20.25%.[4] While specific protein binding percentages for other species are not extensively detailed in the available literature, it is a critical parameter to consider as only the unbound (free) fraction of the drug is microbiologically active. Interspecies differences in plasma protein binding are common, with binding in rats and rabbits often being more predictive of the human scenario than in dogs or mice.[5][6]

Metabolism and Excretion

This compound is primarily excreted from the body as an unchanged, active compound, indicating that it does not undergo significant metabolism in the studied animal species. The primary route of elimination is via the kidneys, with a substantial portion of the administered dose recovered in the urine. Biliary excretion also contributes to its clearance. The urinary excretion rates of the active form of pazufloxacin within 24 hours of intravenous administration have been reported to be 44.7% in mice, 74.3% in rats, 54.9% in rabbits, and 56.6% in dogs.[3]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in various animal models following intravenous or subcutaneous administration. These data are essential for designing in vivo efficacy studies and for understanding the exposure-response relationship.

| Animal Model | Dose (mg/kg) & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Vd (L/kg) | Clearance (L/kg/h) | Reference |

| Mouse | 2.5 (SC) | 0.63 | - | 1.35 | 0.23 | 0.84 | - | [3][4] |

| 10 (SC) | - | - | - | - | - | - | [4] | |

| 40 (SC) | 10.03 | - | 21.6 | - | - | - | [4] | |

| Rat | 5 (IV) | ~6.83 (at 5 min) | - | - | 0.88 | 0.945 | - | [3] |

| Rabbit | 5 (IV) | ~4.77 (at 5 min) | - | - | 1.0 | - | - | [3] |

| Dog | 5 (IV) | ~5.88 (at 5 min) | - | - | 4.5 | - | - | [3] |

| Buffalo Calf | 5 (SC) | 1.12 | 0.75 | - | 3.01 | 2.96 | 0.67 | [7] |

Pharmacodynamics: The Action of Pazufloxacin Against Pathogens

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on microorganisms. For antibiotics, a key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

In Vitro Antibacterial Spectrum

This compound exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant pathogens. The following table presents the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for pazufloxacin against several key bacteria.

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-susceptible) | 0.2 - 0.39 | [1] |

| Staphylococcus aureus (Methicillin-resistant) | 0.39 | [1] |

| Streptococcus pneumoniae | - | |

| Escherichia coli | ≤0.25 | [1] |

| Klebsiella pneumoniae | ≤0.25 | [1] |

| Pseudomonas aeruginosa | 0.78 | [1] |

| Haemophilus influenzae | 0.013 | [1] |

In Vivo Efficacy in Animal Infection Models

The therapeutic efficacy of this compound has been demonstrated in various animal infection models. In murine systemic infection models, it has shown a potent protective effect against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and imipenem-resistant Pseudomonas aeruginosa.[8]

PK/PD Integration: Linking Exposure to Efficacy

The integration of pharmacokinetic and pharmacodynamic data is crucial for predicting the clinical success of an antibiotic and for establishing optimal dosing regimens. For fluoroquinolones, the two most important PK/PD indices that correlate with bactericidal activity are:

-

fAUC24/MIC: The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC.

-

fCmax/MIC: The ratio of the maximum free drug concentration to the MIC.

PK/PD Targets for Pazufloxacin

Studies in a neutropenic murine thigh infection model have established specific PK/PD targets for Pazufloxacin against Pseudomonas aeruginosa.[4] These targets are the values of the PK/PD indices required to achieve a certain level of bacterial killing.

-

For a bacteriostatic effect (stasis):

-

fAUC24/MIC ≈ 46.1

-

fCmax/MIC ≈ 5.5

-

-

For a 2-log10 reduction in bacterial count:

-

fAUC24/MIC ≈ 100.8

-

fCmax/MIC ≈ 10.8

-

A human clinical study on pazufloxacin methanesulphonate injection provided insights into the PK/PD targets against other pathogens. For methicillin-sensitive Staphylococcus aureus (MSSA) and Streptococcus pneumoniae, the AUC0-24/MIC50 values were significantly higher than the generally accepted target for fluoroquinolones, suggesting good predicted efficacy.[2][3] However, for MRSA, the AUC0-24/MIC was well below the target, indicating a lower probability of success.[2] For P. aeruginosa, both the AUC0-24/MIC50 and Cmax/MIC50 exceeded the defined criteria of 100 and 10, respectively.[2][3] In contrast, for E. coli, K. pneumoniae, and A. baumannii, these ratios were much lower than the desired targets.[2]

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Experimental Protocols for Preclinical Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the PK/PD of this compound in animal models.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is a gold standard for evaluating the in vivo efficacy of antibiotics and for determining PK/PD indices.

1. Animal Preparation and Induction of Neutropenia:

-

Use specific pathogen-free mice (e.g., Swiss Webster or ICR), typically female, weighing 20-25g.

-

Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This minimizes the contribution of the host immune system to bacterial clearance.

2. Inoculum Preparation:

-

Culture the bacterial strain of interest (e.g., P. aeruginosa, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

-

Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.

-

Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 10^7 - 10^8 CFU/mL).

3. Induction of Thigh Infection:

-

Anesthetize the mice (e.g., using isoflurane).

-

Inject 0.1 mL of the bacterial suspension intramuscularly into each posterior thigh muscle.

4. Drug Administration and Pharmacokinetic Sampling:

-

Two hours post-infection, administer this compound via the desired route (e.g., subcutaneous, intravenous).

-

For pharmacokinetic analysis, administer a single dose to separate groups of infected, neutropenic mice.

-

Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) via cardiac puncture or another appropriate method.

-

Process blood to obtain plasma and store at -80°C until analysis by a validated HPLC method.

5. Pharmacodynamic Assessment:

-

At the start of therapy (2 hours post-infection) and at 24 hours post-treatment, euthanize cohorts of mice.

-

Aseptically dissect the thigh muscles, homogenize them in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

-

The change in bacterial load (log10 CFU/thigh) over 24 hours is the primary pharmacodynamic endpoint.

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Protocol 2: Murine Respiratory Tract Infection Model

This model is used to evaluate the efficacy of antibiotics in treating pneumonia.

1. Animal and Inoculum Preparation:

-

Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

-

Prepare the bacterial inoculum (e.g., S. pneumoniae, K. pneumoniae) as described in Protocol 1, adjusting the final concentration to induce a non-lethal but significant lung infection.

2. Induction of Pneumonia:

-

Anesthetize the mice.

-

Hold the mouse in a supine position and instill a small volume (20-50 µL) of the bacterial suspension into the nares (intranasal inoculation). The mouse will inhale the inoculum into the lungs.

3. Treatment and Efficacy Evaluation:

-

At a predetermined time post-infection (e.g., 2-4 hours), administer this compound or a vehicle control.

-

Survival Studies: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

-

Bacterial Load Determination: At specific time points (e.g., 24 hours post-treatment), euthanize subsets of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform quantitative cultures to determine the CFU per gram of lung tissue.

-

Histopathology: Lungs can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.

Conclusion and Future Directions

The data synthesized in this guide demonstrate that this compound possesses a favorable pharmacokinetic and pharmacodynamic profile in a range of animal models. Its broad spectrum of activity, coupled with predictable in vivo efficacy, underscores its potential as a valuable therapeutic agent. The established PK/PD targets, particularly for challenging pathogens like P. aeruginosa, provide a rational basis for dose selection in further preclinical and clinical development.

Future research should aim to further delineate the PK/PD relationships of this compound against a wider array of multidrug-resistant pathogens. Additionally, studies exploring its efficacy in combination with other antimicrobial agents could reveal synergistic interactions that may be beneficial in combating complex infections. The robust preclinical data package for this compound provides a solid foundation for its continued investigation and clinical application.

References

- Sharma, S. K., Singh, S., & Dumka, V. K. (2015). Pharmacokinetics of pazufloxacin in buffalo calves after single subcutaneous administration. Indian Journal of Animal Sciences, 85(3), 234-237.

- Zhang, X., Li, J., Chen, X., & Li, Y. (2010). [Clinical pharmacokinetics/pharmacodynamics study on pazufloxacin methanesulphonate injection]. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 32(5), 512–517.

- Drusano, G. L., et al. (2006). Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets. Antimicrobial Agents and Chemotherapy, 50(6), 2093–2100.

- Nakata, M., Yamashiro, Y., Shimakura, M., Takahata, M., Minami, S., Watanabe, Y., & Narita, H. (1999). Pharmacokinetics of this compound in experimental animals. Japanese Journal of Chemotherapy, 47(S-1), 65-75.

- Heine, H. S., et al. (2008). Protection Afforded by Fluoroquinolones in Animal Models of Respiratory Infections with Bacillus anthracis, Yersinia pestis, and Francisella tularensis. Antimicrobial Agents and Chemotherapy, 52(10), 3547–3557.

- Smith, J. (2014). Species differences in drug plasma protein binding. MedChemComm, 5(6), 745-751.

- Honeychurch, K. C. (2012). Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections. Drugs, 72(16), 2087–2114.

- Zasowski, E. J., et al. (2021). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Antibiotics, 10(9), 1083.

- Montay, G., et al. (1984). Absorption, Distribution, Metabolic Fate, and Elimination of Pefloxacin Mesylate in Mice, Rats, Dogs, Monkeys, and Humans. Antimicrobial Agents and Chemotherapy, 25(4), 463–472.

- Smith, D. A., & Obach, R. S. (2014). Species differences in drug plasma protein binding. MedChemComm, 5(6), 745-751.